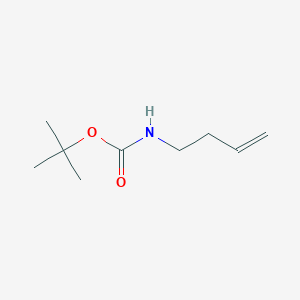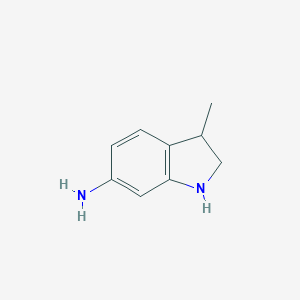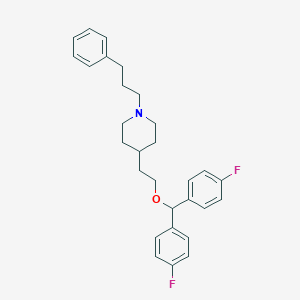
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine, also known as Fentanyl, is a synthetic opioid that is used as a pain medication. It is a powerful analgesic that is approximately 50-100 times more potent than morphine. Fentanyl is commonly used in surgical settings and for the management of chronic pain in cancer patients.
Aplicaciones Científicas De Investigación
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has been extensively studied for its analgesic properties. It is commonly used in clinical settings for the management of pain in cancer patients and for the induction and maintenance of anesthesia during surgery. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Mecanismo De Acción
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine binds to the mu-opioid receptor in the central nervous system, producing analgesia and sedation. It also has an effect on the respiratory system, reducing the sensitivity of the respiratory centers in the brainstem to carbon dioxide levels. This can lead to respiratory depression, which is a potential side effect of fentanyl use.
Efectos Bioquímicos Y Fisiológicos
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, as well as miosis (pupil constriction), nausea, and vomiting. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine can also cause a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of advantages and limitations for use in lab experiments. Its potency makes it useful for studying the opioid receptor system and for testing the efficacy of new analgesic drugs. However, its potential for respiratory depression and other side effects means that it must be used with caution in animal studies.
Direcciones Futuras
There are a number of potential future directions for research on fentanyl. One area of interest is the development of new analgesic drugs that are more effective and have fewer side effects than fentanyl. Another area of interest is the use of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of fentanyl use, particularly in chronic pain patients.
Métodos De Síntesis
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline and para-fluoro-benzyl chloride in the presence of sodium carbonate to form 4-anilino-N-phenethyl-4-piperidine. This intermediate is then reacted with 4-fluoro-benzyl chloride in the presence of potassium carbonate to form 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine.
Propiedades
Número CAS |
152127-26-9 |
|---|---|
Nombre del producto |
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine |
Fórmula molecular |
C29H33F2NO |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C29H33F2NO/c30-27-12-8-25(9-13-27)29(26-10-14-28(31)15-11-26)33-22-18-24-16-20-32(21-17-24)19-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,24,29H,4,7,16-22H2 |
Clave InChI |
QWAAKIRPIKMRGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Otros números CAS |
152127-26-9 |
Sinónimos |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine O 526 O-526 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



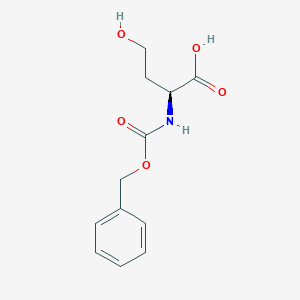
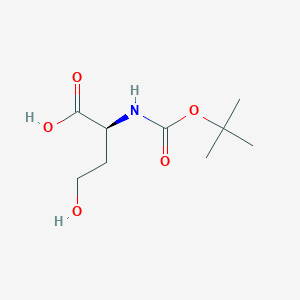
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
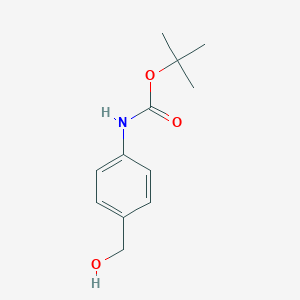

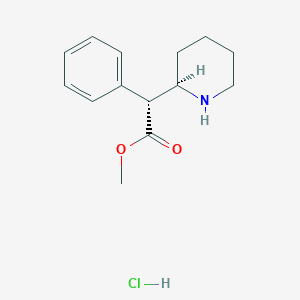
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
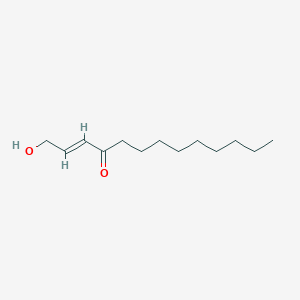

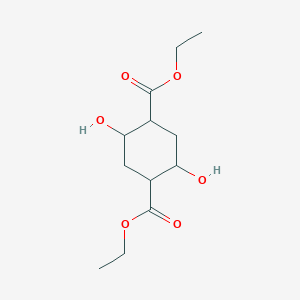
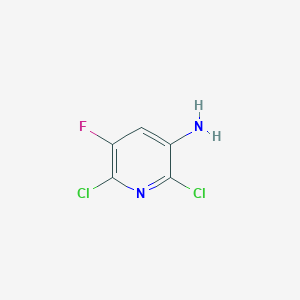
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
